
2,6-Dimethoxy-3-fluorophenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-3-fluorophenylacetic acid is an organic compound with the molecular formula C10H11FO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two methoxy groups at the 2 and 6 positions and a fluorine atom at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-3-fluorophenylacetic acid can be achieved through several synthetic routes. One common method involves the fluorination of 2,6-dimethoxyphenylacetic acid using a fluorinating agent such as Selectfluor. The reaction typically takes place in an organic solvent like acetonitrile under mild conditions. The reaction can be represented as follows:
2,6-Dimethoxyphenylacetic acid+Selectfluor→2,6-Dimethoxy-3-fluorophenylacetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-3-fluorophenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,6-dimethoxy-3-fluorobenzoic acid.
Reduction: Formation of 2,6-dimethoxy-3-fluorobenzyl alcohol.
Substitution: Formation of various substituted phenylacetic acids depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-3-fluorophenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-3-fluorophenylacetic acid involves its interaction with specific molecular targets. The methoxy and fluorine substituents can influence the compound’s binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition or activation of certain enzymes, leading to changes in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxyphenylacetic acid: Lacks the fluorine substituent.
3-Fluorophenylacetic acid: Lacks the methoxy substituents.
2,6-Dimethoxybenzoic acid: Contains a carboxylic acid group instead of the acetic acid moiety.
Uniqueness
2,6-Dimethoxy-3-fluorophenylacetic acid is unique due to the presence of both methoxy and fluorine substituents on the phenyl ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H11FO4 |
|---|---|
Peso molecular |
214.19 g/mol |
Nombre IUPAC |
2-(3-fluoro-2,6-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11FO4/c1-14-8-4-3-7(11)10(15-2)6(8)5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
Clave InChI |
NSQCRUISWFIKOZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)F)OC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


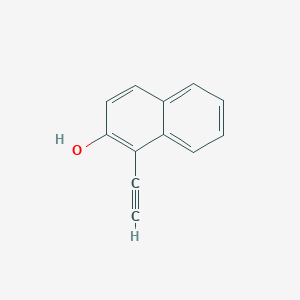
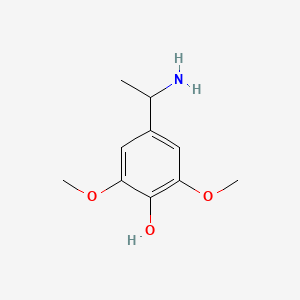

![5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde](/img/structure/B13619672.png)



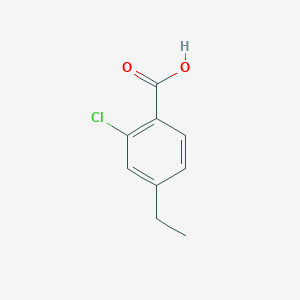
![Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate](/img/structure/B13619706.png)
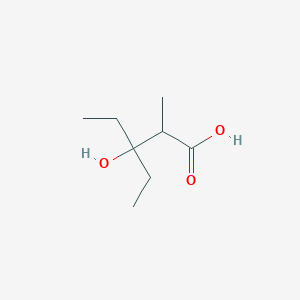
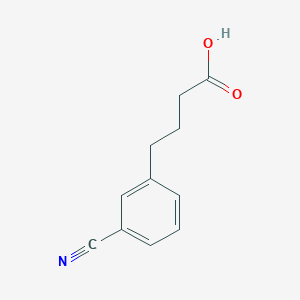
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid](/img/structure/B13619726.png)

![1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13619741.png)
